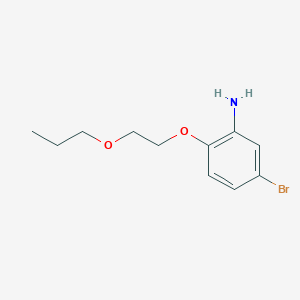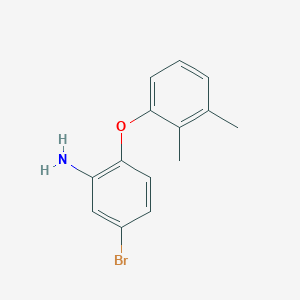
5-Bromo-2-(1-naphthylmethoxy)phenylamine
Übersicht
Beschreibung
5-Bromo-2-(1-naphthylmethoxy)phenylamine, or 5-Bromo-2-naphthylmethoxyamine (B2NMA), is a phenylamine derivative that has been used as a research chemical for many years. It is an interesting compound due to its unique properties and wide range of applications.
Wissenschaftliche Forschungsanwendungen
Metabolism Studies
- 5-Bromo-2-(1-naphthylmethoxy)phenylamine and its derivatives have been studied in the context of metabolism, particularly focusing on their transformation in biological systems. For instance, Kanamori et al. (2002) investigated the in vivo metabolism of a related compound, 4-bromo-2,5-dimethoxyphenethylamine (2C-B), in rats, revealing various metabolic pathways and metabolites (Kanamori et al., 2002).
Synthesis and Antimicrobial Activity
- The compound has been involved in the synthesis of novel pyrimidine derivatives, as explored by Mallikarjunaswamy et al. (2017). These derivatives demonstrated in vitro antimicrobial activity, showing the potential use of 5-Bromo-2-(1-naphthylmethoxy)phenylamine in developing new antimicrobial agents (Mallikarjunaswamy et al., 2017).
Serotonin Agonists Research
- Research by Dowd et al. (2000) on phenylalkylamines, including compounds similar to 5-Bromo-2-(1-naphthylmethoxy)phenylamine, has contributed to understanding the structure-affinity relationships of these compounds as 5-HT(2A) serotonin agonists. This highlights its relevance in neurological and pharmacological research (Dowd et al., 2000).
Intermediate in Pharmaceutical Synthesis
- The compound and its derivatives have been used as intermediates in the synthesis of pharmaceuticals. For example, Xu and He (2010) described its use in the preparation of non-steroidal anti-inflammatory agents, demonstrating its utility in medicinal chemistry (Xu & He, 2010).
Organic Semiconductor Research
- In the field of materials science, derivatives of 5-Bromo-2-(1-naphthylmethoxy)phenylamine have been studied for their potential as organic semiconductors. Gudeika et al. (2014) explored the properties of triphenylamine derivatives, indicating the relevance of such compounds in developing new electronic materials (Gudeika et al., 2014).
Eigenschaften
IUPAC Name |
5-bromo-2-(naphthalen-1-ylmethoxy)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO/c18-14-8-9-17(16(19)10-14)20-11-13-6-3-5-12-4-1-2-7-15(12)13/h1-10H,11,19H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGNPDANNFFQZTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2COC3=C(C=C(C=C3)Br)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(1-naphthylmethoxy)phenylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Fluoro-4-[4-(tert-pentyl)phenoxy]aniline](/img/structure/B3172818.png)

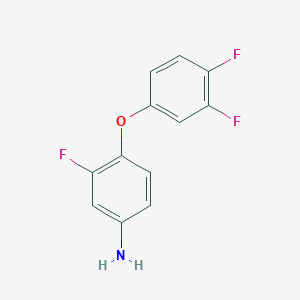
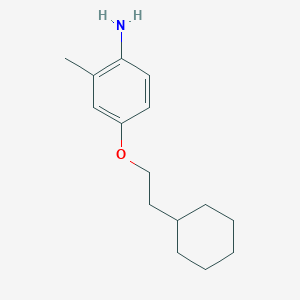

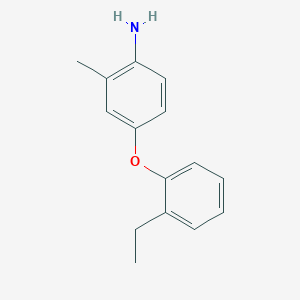
![4-[3-(Tert-butyl)phenoxy]-2-methylphenylamine](/img/structure/B3172868.png)

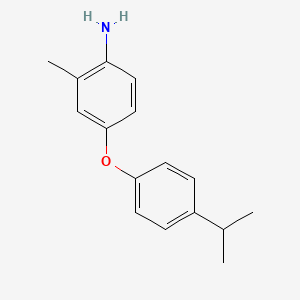
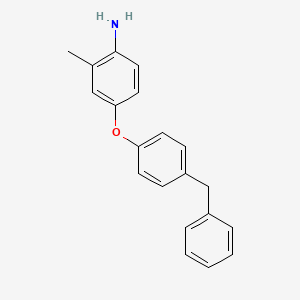

![5-Bromo-2-[2-(1-piperidinyl)ethoxy]aniline](/img/structure/B3172900.png)
